1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its chromeno-pyrrole core, which is substituted with methoxy, pentyloxy, and methylpyridinyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core through cyclization reactions. Subsequent steps involve the introduction of methoxy, pentyloxy, and methylpyridinyl groups via substitution reactions under controlled conditions. Common reagents used in these steps include organometallic catalysts and various protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrrole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
- 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: The uniqueness of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O5/c1-4-5-8-15-35-22-12-11-19(17-23(22)34-3)26-25-27(32)20-9-6-7-10-21(20)36-28(25)29(33)31(26)24-16-18(2)13-14-30-24/h6-7,9-14,16-17,26H,4-5,8,15H2,1-3H3 |
InChI Key |
RBEARLZTDCHGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
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